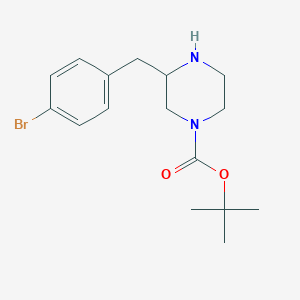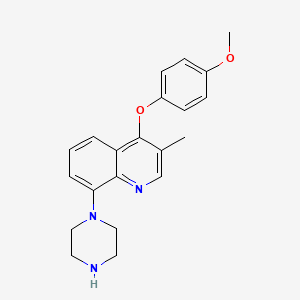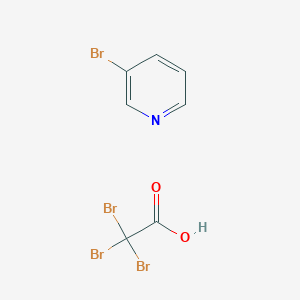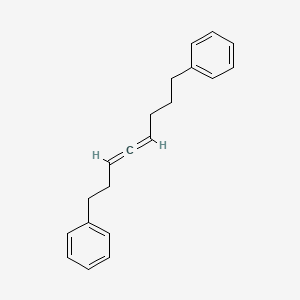![molecular formula C27H24 B14198196 1-(Diphenylethenylidene)-2-phenylspiro[2.4]heptane CAS No. 919341-38-1](/img/structure/B14198196.png)
1-(Diphenylethenylidene)-2-phenylspiro[2.4]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Diphenylethenylidene)-2-phenylspiro[2.4]heptane is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro[2.4]heptane core with a diphenylethenylidene and a phenyl group attached. The spirocyclic structure imparts significant rigidity and distinct chemical properties, making it an interesting subject for research in various fields of chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Diphenylethenylidene)-2-phenylspiro[2.4]heptane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spiro[2.4]heptane core can be synthesized through a [2+2] cycloaddition reaction involving a suitable diene and an alkene under photochemical conditions.
Introduction of the Diphenylethenylidene Group: This step involves the reaction of the spirocyclic intermediate with a diphenylacetylene derivative under basic conditions to form the diphenylethenylidene moiety.
Attachment of the Phenyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
1-(Diphenylethenylidene)-2-phenylspiro[2.4]heptane undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of diphenylethyl derivatives.
Substitution: Formation of halogenated or other substituted derivatives.
Aplicaciones Científicas De Investigación
1-(Diphenylethenylidene)-2-phenylspiro[2.4]heptane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of advanced materials, including high-performance polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(Diphenylethenylidene)-2-phenylspiro[2.4]heptane involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
Spiro[2.4]heptane Derivatives: Compounds with similar spirocyclic cores but different substituents.
Diphenylethenylidene Derivatives: Compounds with similar diphenylethenylidene groups but different core structures.
Uniqueness
1-(Diphenylethenylidene)-2-phenylspiro[2.4]heptane is unique due to its combination of a spirocyclic core and diphenylethenylidene group, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
919341-38-1 |
|---|---|
Fórmula molecular |
C27H24 |
Peso molecular |
348.5 g/mol |
InChI |
InChI=1S/C27H24/c1-4-12-21(13-5-1)24(22-14-6-2-7-15-22)20-25-26(23-16-8-3-9-17-23)27(25)18-10-11-19-27/h1-9,12-17,26H,10-11,18-19H2 |
Clave InChI |
BDEWJBDIBCFCTB-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(C1)C(C2=C=C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(Methaneseleninyl)phenyl]propanoic acid](/img/structure/B14198115.png)

![Benzoic acid, 4-[[(2-acetyl-1-naphthalenyl)oxy]methyl]-](/img/structure/B14198124.png)

![2-[5-(6-Phenylhexane-1-sulfinyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14198133.png)

![1-([1,1'-Biphenyl]-3-yl)-2-(pyridin-4-yl)ethane-1,2-dione](/img/structure/B14198150.png)
![4-Amino-N-methyl-3-[(oxolan-3-yl)oxy]benzamide](/img/structure/B14198166.png)
![4-[(Bromomethyl)(dimethyl)silyl]phenol](/img/structure/B14198170.png)


![Octadec-9-en-1-yl [(2S)-2-hydroxypropyl]carbamate](/img/structure/B14198188.png)

![Diethyl [(benzenecarbothioyl)sulfanyl]propanedioate](/img/structure/B14198203.png)
